A Technical Guide to Sourcing and Utilizing Fmoc-(S)-β²-homoleucine-OH in Advanced Peptide Synthesis
A Technical Guide to Sourcing and Utilizing Fmoc-(S)-β²-homoleucine-OH in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced stability, potency, and unique conformational properties. Among these, β-amino acids have garnered significant attention. This in-depth technical guide focuses on a specific and rare building block: Fmoc-(S)-β²-homoleucine-OH. Unlike its more common β³ counterpart, the β² isomer presents unique synthetic challenges and opportunities. This guide provides a comprehensive overview of the structural significance of β²-homoleucine, a detailed analysis of its commercial availability, and a practical framework for its procurement via custom synthesis. Furthermore, it offers field-proven, step-by-step protocols for the quality control of the custom-synthesized product and its successful incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
The Strategic Importance of β²-Amino Acids in Peptide Design
β-Amino acids are structural isomers of their α-amino acid counterparts, distinguished by the position of the amino group on the carbon backbone. While α-amino acids have the amino group attached to the α-carbon (the carbon adjacent to the carboxyl group), β-amino acids have the amino group on the β-carbon (two carbons away). This seemingly subtle shift has profound implications for the resulting peptide's structure and function.
Peptides composed of β-amino acids, known as β-peptides, can fold into stable secondary structures, including helices, turns, and sheets.[1] A key advantage of incorporating β-amino acids is the enhanced proteolytic stability they confer upon the peptide, as they are poor substrates for the enzymes that typically degrade α-peptides.[1]
The distinction between β² and β³-amino acids lies in the substitution pattern on the backbone (Figure 1). β³-Amino acids are substituted at the C3 position, whereas β²-amino acids bear their substituent at the C2 position. This places the side chain of a β²-amino acid closer to the peptide backbone, which can lead to unique conformational constraints and novel topologies in the final peptide.
Fmoc-(S)-β²-homoleucine-OH , or (S)-3-(Fmoc-amino)-4-methylhexanoic acid, is a derivative of leucine with the amino group at the β-position and the isobutyl side chain at the C4 position. Its incorporation can introduce specific steric and hydrophobic characteristics into a peptide, potentially modulating its binding affinity and selectivity for a biological target.
Sourcing Fmoc-(S)-β²-homoleucine-OH: A Guide to Commercial Availability
A critical challenge for researchers is the procurement of Fmoc-(S)-β²-homoleucine-OH. Unlike its widely available β³-isomer (Fmoc-L-β-homoleucine, CAS 193887-44-4), the β²-isomer is not a standard off-the-shelf product from major chemical suppliers. This scarcity necessitates a different sourcing strategy, moving from direct purchase to custom synthesis.
Limited Direct Suppliers
Our comprehensive search identified a very limited number of direct listings for this compound. One notable potential supplier is ChemPep , which lists "(S)-Fmoc-β2-homoleucine" in its product catalog.[2][3] However, it is crucial for researchers to perform due diligence and contact the supplier directly to obtain a certificate of analysis, confirm the chemical structure, and ascertain the purity of the available batches.
The Custom Synthesis Route
For reliable and scalable access to Fmoc-(S)-β²-homoleucine-OH, researchers should engage with companies specializing in custom peptide and amino acid synthesis. These organizations have the expertise and infrastructure to synthesize non-standard building blocks to high specifications.
Table 1: A Comparative Overview of Custom Synthesis Service Providers
| Company | Key Services & Features | Website |
| Bon Opus Biosciences | Expertise in custom peptide synthesis, offering tailored production processes and collaboration with in-house scientists. | [Link] |
| Biomatik | Offers a wide range of peptide modifications (>300) with a high success rate and a "No Peptide, No Charge" policy.[4] | [Link] |
| AAPPTec | Specializes in custom peptide synthesis from research to production scale, with experience in long and complex peptides.[5] | [Link] |
| ABclonal | Utilizes proprietary ligation technology for synthesizing peptides up to 200 amino acids and offers a price match guarantee.[2] | [Link] |
| ProteoGenix | Provides custom peptide synthesis up to 150 amino acids with an extensive range of modifications and a "no win – no fee" policy.[6] |
When approaching a custom synthesis provider, it is imperative to provide a clear and unambiguous set of specifications.
Essential Information for a Custom Synthesis Quote:
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Chemical Name: Fmoc-(S)-β²-homoleucine-OH
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IUPAC Name: (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid
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Chemical Structure: Provide a clear chemical drawing.
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Required Purity: Specify the desired purity level (e.g., >95%, >98% by HPLC).
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Quantity: Indicate the required amount in milligrams or grams.
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Required Analytical Data: Request a comprehensive Certificate of Analysis (CoA) that includes:
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High-Performance Liquid Chromatography (HPLC) chromatogram to confirm purity.
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Mass Spectrometry (MS) data to verify the molecular weight.
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.
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Quality Control of Custom-Synthesized Fmoc-(S)-β²-homoleucine-OH
Upon receiving a custom-synthesized batch of Fmoc-(S)-β²-homoleucine-OH, it is the researcher's responsibility to validate its identity and purity, even with a supplier's CoA. This self-validating step is critical for the success of subsequent peptide synthesis.
Protocol 1: Incoming Quality Control
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Visual Inspection: The compound should be a white to off-white powder or solid.[5]
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Solubility Test: Test the solubility in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
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HPLC Analysis:
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Dissolve a small sample in a suitable solvent (e.g., Acetonitrile/Water).
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Run on a reverse-phase C18 column with a standard gradient (e.g., 10-90% Acetonitrile in water with 0.1% TFA over 20 minutes).
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The chromatogram should show a single major peak, and the area of this peak should correspond to the specified purity.
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-
Mass Spectrometry:
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Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
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The expected molecular weight of Fmoc-(S)-β²-homoleucine-OH (C₂₂H₂₅NO₄) is 367.44 g/mol . Look for the [M+H]⁺ ion at m/z 368.44 or the [M+Na]⁺ ion at m/z 390.42.
-
-
NMR Spectroscopy:
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Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the expected structure, showing the characteristic peaks for the Fmoc group and the aliphatic protons of the homoleucine side chain.
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Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(S)-β²-homoleucine-OH into a growing peptide chain follows standard Fmoc-SPPS protocols, but with special attention to the coupling step due to the potential for steric hindrance from the β²-substituent.
Protocol 2: Incorporation of Fmoc-(S)-β²-homoleucine-OH via Fmoc-SPPS
This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.
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Resin Preparation:
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Place the resin in a suitable reaction vessel and swell in DMF for at least 30 minutes.
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Drain the DMF.
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-
Fmoc Deprotection:
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate for 5-10 minutes.
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Drain and repeat the piperidine treatment for another 10-15 minutes.
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Wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and Dichloromethane (DCM) (3x), followed by DMF (3x).
-
-
Amino Acid Activation and Coupling:
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In a separate vessel, dissolve Fmoc-(S)-β²-homoleucine-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF.
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Add DIPEA (6 eq., 0.6 mmol) to the solution and allow it to pre-activate for 2-5 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 2-4 hours. The extended coupling time is recommended to overcome potential steric hindrance. A Kaiser test can be performed to monitor the reaction's completion.
-
-
Washing:
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Drain the coupling solution and wash the resin with DMF (5x) to remove excess reagents and byproducts.
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-
Chain Elongation:
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Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
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-
Final Cleavage and Deprotection:
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After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry it under vacuum.
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Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., Reagent K: 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT).
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Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]
-
-
Peptide Isolation and Purification:
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (3x).
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Dry the crude peptide pellet under vacuum.
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Purify the peptide using reverse-phase HPLC.
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Confirm the identity and purity of the final peptide by HPLC and Mass Spectrometry.
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Conclusion
Fmoc-(S)-β²-homoleucine-OH is a valuable yet challenging building block for peptide chemists. Its commercial scarcity means that researchers must rely on specialized suppliers or custom synthesis services. By understanding the unique structural aspects of β²-amino acids, diligently specifying requirements to custom synthesis providers, and rigorously performing incoming quality control, researchers can successfully procure and utilize this compound. The provided protocols offer a robust framework for the incorporation of Fmoc-(S)-β²-homoleucine-OH into novel peptide therapeutics, paving the way for new discoveries in drug development.
References
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Bon Opus Biosciences. (n.d.). Custom Peptide Synthesis Service. Retrieved February 22, 2026, from [Link]
-
Biomatik. (n.d.). Custom Peptide Synthesis Services. Retrieved February 22, 2026, from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved February 22, 2026, from [Link]
-
Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid. Retrieved February 22, 2026, from [Link]
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PubChem. (n.d.). 3-Amino-4-methylhexanoic acid. Retrieved February 22, 2026, from [Link]
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PubChem. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). β-Homoleucine. Retrieved February 22, 2026, from [Link]
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PubChem. (n.d.). beta-Homoleucine. Retrieved February 22, 2026, from [Link]
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Chiroblock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved February 22, 2026, from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). DL-beta-Homoleucine. Retrieved February 22, 2026, from [Link]
-
AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved February 22, 2026, from [Link]
Sources
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- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quaternary β>2,2>-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis - East China Normal University [pure.ecnu.edu.cn]
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